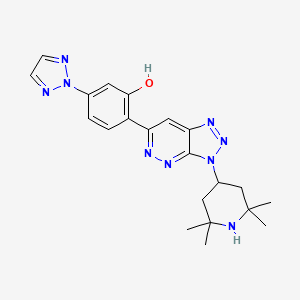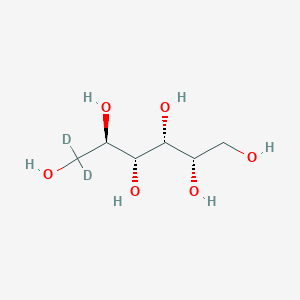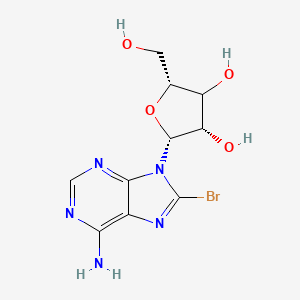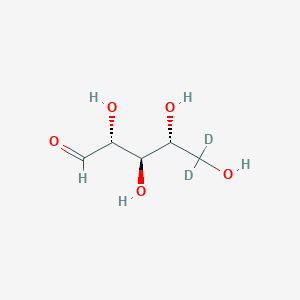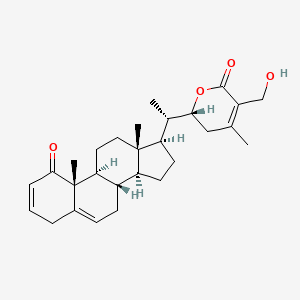
(22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide is a natural product belonging to the withanolide family. Withanolides are a group of naturally occurring steroids built on an ergostane skeleton, typically found in plants of the Solanaceae family. This particular compound can be isolated from the aerial parts of the halophyte Datura stramonium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound (22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide is primarily isolated from natural sources rather than synthesized through artificial means. The isolation process involves extracting the compound from the aerial parts of Datura stramonium using solvents such as methanol or ethanol, followed by purification through chromatographic techniques .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is mainly obtained through natural extraction processes. The scalability of this extraction process depends on the availability of the plant source and the efficiency of the extraction and purification methods employed.
Chemical Reactions Analysis
Types of Reactions
(22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 27 can be oxidized to form a ketone.
Reduction: The oxo group at position 1 can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as Jones reagent (chromic acid in acetone) or PCC (pyridinium chlorochromate) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of a ketone at position 27.
Reduction: Formation of a hydroxyl group at position 1.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other withanolides and steroidal compounds.
Biology: Studied for its role in plant defense mechanisms and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of (22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of pro-inflammatory enzymes, thereby exerting anti-inflammatory effects. Additionally, it may interact with cellular signaling pathways involved in cell growth and apoptosis, contributing to its potential anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
Withaferin A: Another withanolide with similar anti-inflammatory and anti-cancer properties.
Withanolide A: Known for its neuroprotective and anti-inflammatory effects.
Withanolide D: Exhibits anti-cancer and anti-inflammatory activities.
Uniqueness
(22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide is unique due to its specific structural features, such as the hydroxyl group at position 27 and the oxo group at position 1. These structural elements contribute to its distinct biological activities and make it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C28H38O4 |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
(2R)-2-[(1S)-1-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H38O4/c1-16-14-24(32-26(31)20(16)15-29)17(2)21-10-11-22-19-9-8-18-6-5-7-25(30)28(18,4)23(19)12-13-27(21,22)3/h5,7-8,17,19,21-24,29H,6,9-15H2,1-4H3/t17-,19-,21+,22-,23-,24+,27+,28-/m0/s1 |
InChI Key |
CCIZLMAOTXVOLS-IUNRESPKSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C=CC5)C)C)CO |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC=C5C4(C(=O)C=CC5)C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


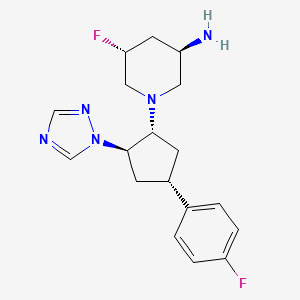
![cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]](/img/structure/B15139324.png)
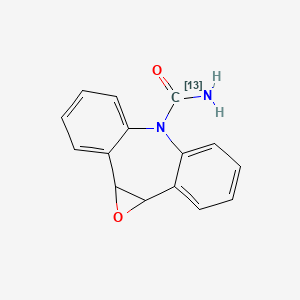
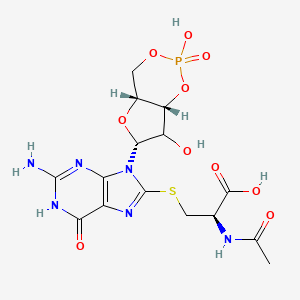
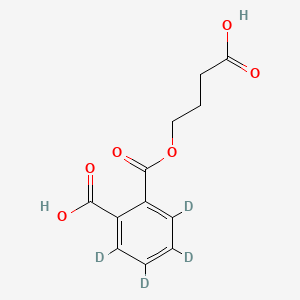
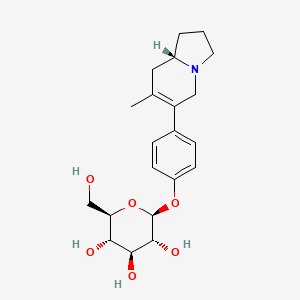
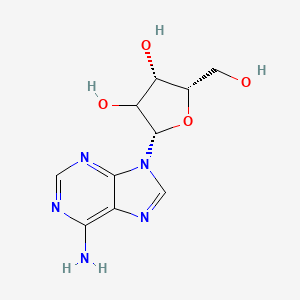
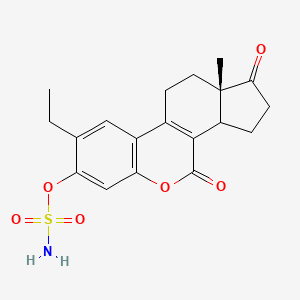
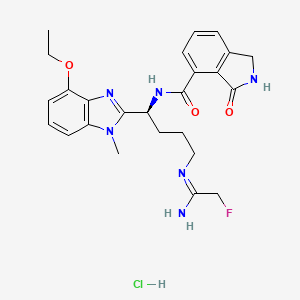
![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139384.png)
